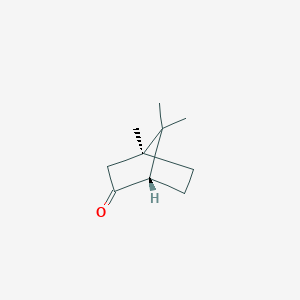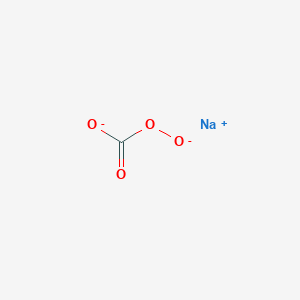
Dysprosium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium phosphate is a chemical compound that consists of dysprosium, a rare earth element, and phosphate, a polyatomic ion. Dysprosium is a silvery-white metal that is highly reactive and is found in various minerals. Dysprosium phosphate is a crucial component in various scientific research applications and has unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of dysprosium phosphate is not well understood, but it is believed to involve the interaction between dysprosium ions and phosphate ions. Dysprosium ions have a high magnetic moment, making them useful in magnetic applications. Phosphate ions have a negative charge, making them useful in catalytic applications. The interaction between dysprosium ions and phosphate ions is believed to enhance the magnetic and catalytic properties of dysprosium phosphate.
Efectos Bioquímicos Y Fisiológicos
Dysprosium phosphate has unique biochemical and physiological effects. Dysprosium is not an essential element for human health, and there are no known physiological functions of dysprosium in the human body. However, dysprosium has been shown to have low toxicity and is not considered to be a significant health hazard. Dysprosium phosphate has been shown to have antimicrobial properties, making it useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dysprosium phosphate has various advantages and limitations for lab experiments. Dysprosium phosphate is a stable and easy-to-handle compound that can be synthesized using various methods. Dysprosium phosphate has unique magnetic and catalytic properties, making it useful in various scientific research applications. However, dysprosium is a rare and expensive element, making dysprosium phosphate relatively expensive compared to other compounds. Dysprosium phosphate also has limited solubility in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are various future directions for dysprosium phosphate research. One future direction is the development of new dysprosium phosphate-based catalysts for organic synthesis and biomass conversion. Another future direction is the development of new dysprosium phosphate-based luminescent materials for medical imaging and radiation detection. Another future direction is the development of new dysprosium phosphate-based magnetic materials for magnetic refrigeration and data storage. Finally, there is a need for further research into the mechanism of action of dysprosium phosphate and its potential applications in various scientific fields.
Métodos De Síntesis
Dysprosium phosphate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The precipitation method involves mixing dysprosium chloride and ammonium phosphate in a solution and then adding a precipitating agent to form a solid. The hydrothermal synthesis method involves heating dysprosium oxide and phosphoric acid in a high-pressure vessel at high temperatures to form a crystalline product. The sol-gel method involves mixing dysprosium nitrate and phosphoric acid in a solution and then drying the solution to form a gel, which is then heated to form a solid.
Aplicaciones Científicas De Investigación
Dysprosium phosphate has various scientific research applications, including in the fields of catalysis, luminescence, and magnetism. Dysprosium phosphate is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the conversion of biomass into biofuels. Dysprosium phosphate is also used in luminescent materials, such as phosphors and scintillators, which are used in medical imaging and radiation detection. Dysprosium phosphate is also used in magnetic materials, such as magnetic refrigerants and magnetic data storage devices.
Propiedades
Número CAS |
13863-49-5 |
|---|---|
Nombre del producto |
Dysprosium phosphate |
Fórmula molecular |
DyO4P |
Peso molecular |
257.47 g/mol |
Nombre IUPAC |
dysprosium(3+);phosphate |
InChI |
InChI=1S/Dy.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
Clave InChI |
UIUJMPLGCICBOO-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Dy+3] |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Dy+3] |
Otros números CAS |
13863-49-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)












![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)